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molecular formula C8H7ClO3 B119122 2-Chloro-3',4'-dihydroxyacetophenone CAS No. 99-40-1

2-Chloro-3',4'-dihydroxyacetophenone

Cat. No. B119122
M. Wt: 186.59 g/mol
InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017815B2

Procedure details

Similar to the procedures of R. W. Schayer (J. Am. Chem. Soc. 74, 2441 [1952]) and N. Levin et al. (J. Org. Chem. 7, 408-415 [1942]), but without an additional solvent, a mixture of 100 g catechol, 750 g (450 ml) of phosphorus oxychloride and 206 g (145 ml) of chloracetyl chloride was stirred at reflux temperature (ca. 125° C.) in an argon atmosphere for 4.5 hours. Then most of the volatiles were distilled off at 80° C. (bath temperature) and, finally, under reduced pressure. To the nearly intractable dark mass were added at ca 80° C. 200 ml of water upon which the mixture became stirabel again. 600 ml of cold (0° C.) water were added in portions to control the exothermic reaction. When all of the water was added and the exothermic reaction had ceased the mixture was stirred for 2 hours under reflux. Upon stirring over night without further heating 125 g of crude product precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%).
[Compound]
Name
[ 1952 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
125 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].P(Cl)(Cl)(Cl)=O.[Cl:14][CH2:15][C:16](Cl)=[O:17]>O>[Cl:14][CH2:15][C:16]([C:6]1[CH:5]=[C:3]([OH:4])[C:1](=[CH:8][CH:7]=1)[OH:2])=[O:17]

Inputs

Step One
Name
[ 1952 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
450 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
145 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
crude product
Quantity
125 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then most of the volatiles were distilled off at 80° C. (bath temperature)
ADDITION
Type
ADDITION
Details
To the nearly intractable dark mass were added at ca 80° C
ADDITION
Type
ADDITION
Details
600 ml of cold (0° C.) water were added in portions
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
STIRRING
Type
STIRRING
Details
was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
Upon stirring over night
CUSTOM
Type
CUSTOM
Details
precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%)

Outcomes

Product
Name
Type
Smiles
ClCC(=O)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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